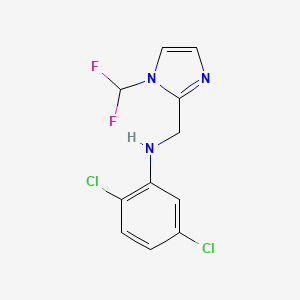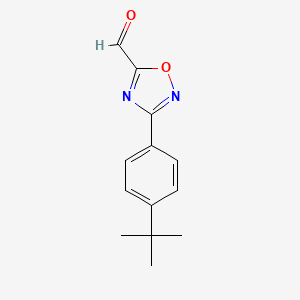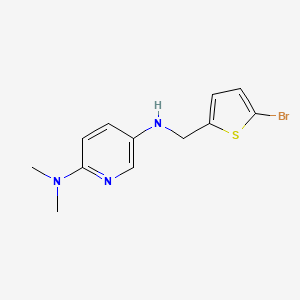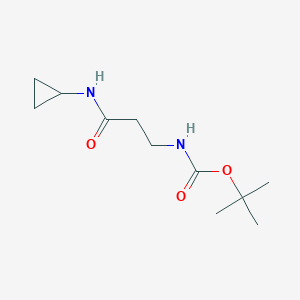
(6-Aminopyridin-2-yl)(3-ethylpiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Aminopyridin-2-yl)(3-ethylpiperidin-1-yl)methanone is a chemical compound with the molecular formula C₁₃H₁₉N₃O It is a derivative of pyridine and piperidine, featuring an aminopyridine moiety and an ethylpiperidine group connected through a methanone linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Aminopyridin-2-yl)(3-ethylpiperidin-1-yl)methanone typically involves the following steps:
Formation of the Aminopyridine Intermediate: The starting material, 2-chloropyridine, undergoes nucleophilic substitution with ammonia to form 2-aminopyridine.
Formation of the Piperidine Intermediate: 3-ethylpiperidine is synthesized through the alkylation of piperidine with ethyl bromide.
Coupling Reaction: The final step involves the coupling of 2-aminopyridine with 3-ethylpiperidine in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(6-Aminopyridin-2-yl)(3-ethylpiperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to a hydroxyl group.
Substitution: The aminopyridine moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
(6-Aminopyridin-2-yl)(3-ethylpiperidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (6-Aminopyridin-2-yl)(3-ethylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. The aminopyridine moiety can interact with biological receptors, potentially modulating their activity. The piperidine group may enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone: Similar structure but with a methyl group instead of an ethyl group.
(6-Aminopyridin-3-yl)(4-ethylpiperazin-1-yl)methanone: Similar structure but with a piperazine ring instead of a piperidine ring.
Uniqueness
(6-Aminopyridin-2-yl)(3-ethylpiperidin-1-yl)methanone is unique due to the presence of both aminopyridine and ethylpiperidine moieties, which confer specific chemical and biological properties
特性
分子式 |
C13H19N3O |
|---|---|
分子量 |
233.31 g/mol |
IUPAC名 |
(6-aminopyridin-2-yl)-(3-ethylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C13H19N3O/c1-2-10-5-4-8-16(9-10)13(17)11-6-3-7-12(14)15-11/h3,6-7,10H,2,4-5,8-9H2,1H3,(H2,14,15) |
InChIキー |
NMWOVARWOHEPGG-UHFFFAOYSA-N |
正規SMILES |
CCC1CCCN(C1)C(=O)C2=NC(=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


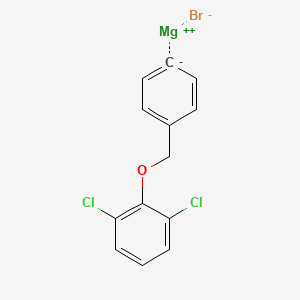
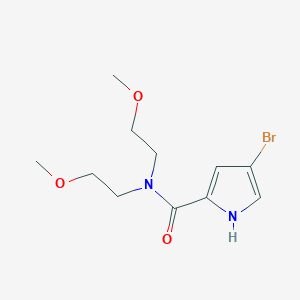
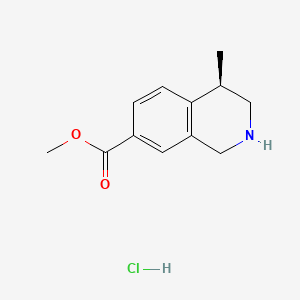
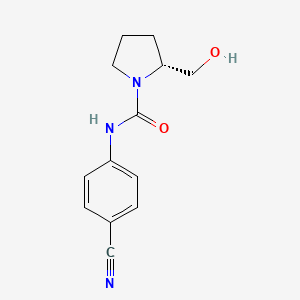
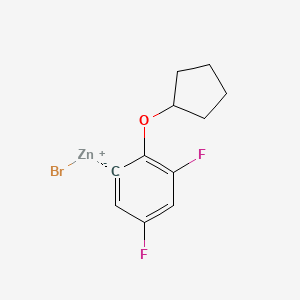
![2-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14893436.png)
![2-[(3-Carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14893438.png)

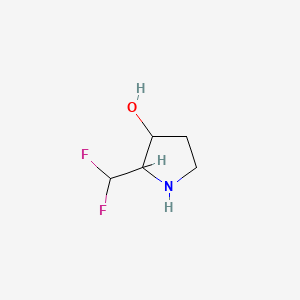
![2,2-Difluoro-2-(1,4-dioxaspiro[4.5]decan-8-yl)ethan-1-amine](/img/structure/B14893460.png)
